(Methylthio)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-5-3-2-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNSBFDGXBKAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066876 | |
| Record name | Acetaldehyde, (methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 2-Methylthioacetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/526/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.045-1.055 | |
| Record name | 2-Methylthioacetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/526/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
23328-62-3 | |
| Record name | (Methylthio)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylthioacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, 2-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetaldehyde, (methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylthio)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTHIOACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0NVN68DIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | (Methylthio)acetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for (Methylthio)acetaldehyde
The preparation of this compound can be achieved through several distinct chemical and biochemical pathways. These routes leverage fundamental organic reactions or intricate enzymatic cascades to construct the target molecule.
The synthesis of thioethers via the addition of thiols to electrophiles is a cornerstone of organosulfur chemistry. A plausible synthetic route to this compound involves the reaction between a methanethiol (B179389) equivalent and a two-carbon aldehyde synthon, such as glycoaldehyde. This approach is analogous to the well-documented industrial synthesis of 3-(methylthio)propanal, where methyl mercaptan undergoes a Michael addition to acrolein. google.com In this established process, acrolein vapor reacts with liquid methyl mercaptan in the presence of a catalyst to yield the final product, demonstrating the efficacy of thiol addition to an unsaturated aldehyde system. google.com While not a direct condensation to a saturated aldehyde, this industrial process highlights the fundamental reactivity between thiols and aldehydes that underpins this synthetic strategy.
A common and reliable method for the synthesis of aldehydes is the controlled oxidation of primary alcohols. The direct precursor to this compound via this method is 2-(methylthio)ethanol (B31312). This alcohol is a known biological intermediate, formed by the reduction of this compound in microbial metabolic pathways. pnas.orgnih.gov The chemical conversion of 2-(methylthio)ethanol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. Several standard synthetic protocols are suitable for this transformation. The selection of the oxidant is crucial for achieving high chemoselectivity, especially given the presence of the oxidizable sulfur atom.
| Oxidation Method | Key Reagents | General Applicability |
|---|---|---|
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine | Widely used for converting primary and secondary alcohols to aldehydes and ketones under mild, low-temperature conditions. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | A popular method known for its mild conditions, neutral pH, and broad functional group tolerance. |
| TPAP Oxidation | Tetrapropylammonium perruthenate (TPAP), N-Methylmorpholine N-oxide (NMO) | A catalytic system that uses a co-oxidant (NMO) to regenerate the active ruthenium(VII) species, allowing for the use of substoichiometric amounts of the metal. |
| Moffatt Oxidation | DMSO, a carbodiimide (B86325) (e.g., DCC), and a mild acid catalyst | An early DMSO-based oxidation method effective for sensitive substrates. |
Beyond traditional chemical synthesis, advanced biosynthetic routes for this compound have been identified. Notably, an anaerobic methionine salvage pathway found in phototrophic bacteria like Rhodospirillum rubrum and Rhodopseudomonas palustris produces 2-(methylthio)acetaldehyde as a key intermediate. pnas.orgnih.gov This pathway allows the organisms to recycle sulfur from the metabolic by-product 5'-methylthioadenosine (MTA). nih.govnih.gov The process is a sequential enzymatic cascade that efficiently converts MTA into valuable metabolites, including the target aldehyde. pnas.orgnih.gov The core transformation involves the cleavage of 5-(methylthio)ribulose-1-P into dihydroxyacetone phosphate (B84403) (DHAP) and 2-(methylthio)acetaldehyde. pnas.orgnih.govresearchgate.net
| Enzyme | Abbreviation | Function in Pathway | Reference |
|---|---|---|---|
| MTA Phosphorylase | MtnP | Catalyzes the phosphorolytic cleavage of MTA to adenine (B156593) and 5-(methylthio)ribose-1-phosphate. | pnas.orgnih.gov |
| 5-(methylthio)ribose-1-phosphate Isomerase | MtnA | Isomerizes 5-(methylthio)ribose-1-phosphate to 5-(methylthio)ribulose-1-phosphate. | pnas.orgnih.gov |
| Class II Aldolase-like Protein | Ald2 | Cleaves 5-(methylthio)ribulose-1-phosphate into 2-(methylthio)acetaldehyde and dihydroxyacetone phosphate (DHAP). | pnas.orgnih.govnih.gov |
This compound as a Versatile Intermediate in Organic Synthesis
The dual functionality of this compound makes it a useful building block for introducing the methylthio moiety into more complex molecular architectures. The aldehyde group provides a reactive handle for a multitude of classic and modern organic reactions.
The aldehyde functional group of this compound is amenable to a wide range of carbon-carbon bond-forming reactions, enabling its use as a two-carbon synthon for the synthesis of larger thioether-containing molecules.
Aldol (B89426) Condensation : As a carbonyl compound with α-hydrogens, this compound can participate in aldol condensations, acting as either the nucleophilic enolate component or the electrophilic carbonyl component. prutor.ai The cross-condensation with other aldehydes or ketones can generate α,β-unsaturated carbonyl compounds or β-hydroxy carbonyl compounds, respectively, that bear a methylthiomethyl group. This reaction is a powerful tool for molecular construction. thieme-connect.com
Wittig Reaction : The Wittig reaction provides a reliable method for converting aldehydes into alkenes. libretexts.org this compound can react with a variety of phosphorus ylides to generate alkenes with a C-3 methylthio substituent. This reaction is highly versatile, allowing for the synthesis of complex olefinic structures. libretexts.orgresearchgate.net Conversely, Wittig reagents designed to introduce the methylthiomethyl group, such as (methylthiomethyl)triphenylphosphonium chloride, are also used in synthesis, highlighting the importance of this structural motif. scbt.com
Aldehydes readily react with hydroxylamine (B1172632) to form oximes, and this compound is no exception. ontosight.ai The condensation reaction produces this compound oxime, a compound of significant industrial importance. ontosight.aichembk.com
This oxime derivative, also known as methomyl (B1676398) oxime, is a crucial intermediate in the manufacture of carbamate (B1207046) pesticides, most notably methomyl. chembk.commetorri.com The synthesis typically involves the reaction of this compound with hydroxylamine or its salt. ontosight.aichembk.com The resulting oxime possesses unique reactivity that makes it a valuable precursor for creating more complex heterocyclic and agrochemical compounds. a2bchem.com
| Property | Description |
|---|---|
| Compound Name | This compound oxime; Methomyl oxime |
| Molecular Formula | C₃H₇NOS |
| Synthesis | Reaction of 2-(methylthio)acetaldehyde with hydroxylamine. ontosight.ai |
| Key Application | Intermediate in the synthesis of carbamate insecticides, such as Methomyl. chembk.commetorri.com |
Applications in Heterocyclic Compound Synthesis, with a Focus on Indoles
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, most notably in the formation of the indole (B1671886) nucleus through the Gassman indole synthesis. acs.orgacs.orgresearchgate.net This method provides a versatile and efficient alternative to other indole syntheses, such as the Fischer method, and is particularly advantageous due to its mild reaction conditions. acs.org The synthesis allows for the preparation of indole derivatives with functionalities that might be sensitive to high temperatures or harsh acidic or basic environments. acs.org
The general process involves the reaction of an N-haloaniline with a β-carbonyl sulfide, such as this compound. google.com This reaction proceeds under substantially anhydrous conditions to form an intermediate azasulfonium salt. google.com Subsequent treatment of this salt with a base, like triethylamine, initiates a cymitquimica.compnas.org-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement) to yield a 3-methylthio-substituted indole. researchgate.net The entire reaction sequence can often be conducted at temperatures below 0°C. acs.org The resulting 3-methylthioindole can then undergo desulfurization using reagents like Raney nickel to produce the corresponding indole derivative. researchgate.netgoogle.com
The utility of this method is demonstrated in the synthesis of various substituted indoles from their corresponding anilines. The yields are generally favorable, as highlighted in the table below.
| Starting Aniline | Product | Reported Yield | Reference |
|---|---|---|---|
| Aniline | 3-Methylthioindole | 55% | acs.org |
| p-Chloroaniline | 6-Chloro-3-methylthioindole | 35% | google.com |
| 3-Nitroaniline | 5-Nitro-3-methylthioindole | 38% | google.com |
Reaction Mechanisms and Pathways Involving this compound
The chemical reactivity of this compound is dominated by its two primary functional groups: the aldehyde and the thioether. This dual functionality allows it to participate in a range of reaction mechanisms, including nucleophilic additions at the carbonyl carbon and redox transformations at the sulfur atom. cymitquimica.com
The aldehyde group in this compound features a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. cymitquimica.comlibretexts.org This is a fundamental reaction pathway for aldehydes. The general mechanism begins with the addition of a nucleophile to the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.org
This reactivity is harnessed in various synthetic applications. For instance, in multicomponent reactions, this compound can serve as the aldehyde component, reacting with nucleophiles such as amines and compounds with active methylene (B1212753) groups to build more complex molecular scaffolds. beilstein-journals.orgrsc.org A prime example is the initial step of condensation with an amine to form an imine, a key intermediate in the synthesis of numerous nitrogen-containing heterocycles. beilstein-journals.orgacs.org Cross-aldol condensations, where the enolate of another carbonyl compound acts as the nucleophile, are also characteristic reactions, leading to the formation of α,β-unsaturated aldehydes. thieme-connect.com
The sulfur atom in the methylthio group is redox-active and can undergo both oxidation and reduction.
Reductive Transformations: The reduction of this compound is well-documented in certain biological pathways. In anaerobic methionine salvage pathways found in various bacteria, this compound is an intermediate that is subsequently reduced to 2-(methylthio)ethanol. pnas.orgnih.govnih.gov This transformation is typically catalyzed by an alcohol dehydrogenase enzyme. researchgate.netasm.org The rapid conversion of the reactive aldehyde to the more stable alcohol is a crucial step in these metabolic processes. researchgate.net
| Reactant | Product | Catalyst/Enzyme Type | Reference |
|---|---|---|---|
| This compound | 2-(Methylthio)ethanol | Alcohol Dehydrogenase (ADH) | researchgate.netasm.org |
Oxidative Transformations: The thioether linkage is susceptible to oxidation. Analogous sulfur-containing compounds can be readily oxidized to form the corresponding sulfoxides and sulfones. vulcanchem.com This reactivity is a common transformation for thioethers in organic synthesis. While specific studies on the chemical oxidation of this compound itself are not extensively detailed, the oxidation of the thioether in related molecules is known. For example, the oxidation of other methylthio-containing pyrimidine (B1678525) derivatives has been studied, demonstrating the reactivity of the sulfur center. internationaljournalcorner.cominternationaljournalcorner.com In biological systems, the related compound methional can be oxidized by aldehyde dehydrogenase, but this reaction targets the aldehyde group. nih.gov The chemical oxidation of the sulfur atom in this compound would typically involve reagents like hydrogen peroxide or peroxy acids.
Iii. Biological Pathways and Metabolic Roles
Involvement in Methionine Metabolism and Salvage Pathways
The role of (methylthio)acetaldehyde is context-dependent, appearing in pathways that break down methionine for volatile compound production and in sophisticated salvage pathways that recycle sulfur.
In certain bacteria, particularly lactic acid bacteria (LAB) like Lactococcus lactis, this compound is a key intermediate in the catabolism of L-methionine (B1676389), leading to the formation of volatile sulfur compounds (VSCs). oup.comoup.com These VSCs are significant contributors to the characteristic aroma of many cheeses. oup.com The degradation of L-methionine in these organisms does not always occur in a single step but can proceed via a multi-step pathway. oup.comresearchgate.net
The process is initiated by the transamination of L-methionine, a reaction catalyzed by aminotransferases, which converts it into α-keto-γ-methylthiobutyrate (KMBA). oup.comoup.com Subsequently, KMBA is converted to this compound. oup.com This conversion of KMBA to this compound can be a chemical process dependent on factors like pH, the presence of manganese ions (Mn(II)), and oxygen. oup.com The this compound formed is then further degraded to methanethiol (B179389) (MTL), a primary precursor for other VSCs like dimethyl disulfide (DMDS). oup.comoup.com The strong correlation between the production of this compound and the formation of methanethiol and dimethyl disulfide led to its identification as a central intermediate in this metabolic route. oup.com
The universal methionine salvage pathway (MSP), also known as the Yang cycle, is a crucial metabolic route for regenerating L-methionine from 5'-methylthioadenosine (MTA), a toxic byproduct of cellular processes involving S-adenosyl-L-methionine (SAM). pnas.orgnih.gov This pathway is considered "universal" as it is found in most eukaryotes and many prokaryotes. pnas.orgosu.edu A key feature of the universal MSP is its dependence on molecular oxygen, making it an inherently aerobic pathway. pnas.orgnih.gov this compound is generally not considered an intermediate in this canonical, aerobic universal MSP. nih.gov Instead, its role as a salvage intermediate is characteristic of alternative, often anaerobic, pathways. pnas.orgnih.gov
This compound is a central intermediate in an exclusively anaerobic methionine salvage pathway known as the dihydroxyacetone phosphate (B84403) (DHAP) shunt. pnas.orgosu.edu This pathway provides a mechanism for organisms in anoxic environments to detoxify MTA and salvage its sulfur component. pnas.org The DHAP shunt has been identified in various anaerobic and facultatively anaerobic bacteria, including phototrophic bacteria like Rhodospirillum rubrum and Rhodopseudomonas palustris. pnas.orgosu.edu
The DHAP shunt consists of a three-enzyme sequence that converts MTA into this compound and DHAP. osu.edu
MTA Phosphorylase (MtnP): The pathway begins with the phosphorylation of MTA by MTA phosphorylase (or a nucleosidase followed by a kinase in some organisms), which cleaves the glycosidic bond to produce adenine (B156593) and 5-(methylthio)ribose-1-phosphate. pnas.orgosu.eduresearchgate.net
5-(methylthio)ribose-1-phosphate Isomerase (MtnA): The resulting 5-(methylthio)ribose-1-phosphate is then isomerized by the enzyme MtnA to form 5-(methylthio)ribulose-1-phosphate. pnas.orgosu.edu
5-(methylthio)ribulose-1-phosphate Aldolase (B8822740) (Ald2): A class II aldolase-like protein, Ald2, catalyzes the cleavage of 5-(methylthio)ribulose-1-phosphate. pnas.orgosu.edu This aldol (B89426) reaction yields two products: dihydroxyacetone phosphate (DHAP), which can enter central carbon metabolism, and this compound. pnas.orgresearchgate.net
This pathway is also present under aerobic conditions in some bacteria, such as Rhodopseudomonas palustris, where it is referred to as the DHAP-methanethiol shunt. asm.orgasm.org
Enzymatic Transformations of this compound
Once formed, this compound is a substrate for further enzymatic reactions that channel it towards different metabolic fates.
The formation of this compound in the DHAP shunt is a direct result of an aldolase-mediated reaction. pnas.orgosu.edu The enzyme responsible, a class II aldolase designated Ald2, specifically acts as a 5-(methylthio)ribulose-1-phosphate aldolase. pnas.orgasm.org It cleaves the five-carbon sugar derivative, 5-(methylthio)ribulose-1-phosphate, into a three-carbon molecule (DHAP) and the two-carbon this compound. pnas.orgosu.edu In vitro studies have confirmed that Ald2 requires 5-(methylthio)ribulose-1-phosphate as its substrate, which is produced from 5-(methylthio)ribose-1-P by the isomerase MtnA. pnas.org This aldolase is a key enzyme that distinguishes the DHAP shunt from other methionine salvage pathways. asm.org
Following its production via the DHAP shunt, this compound is typically reduced to its corresponding alcohol, 2-(methylthio)ethanol (B31312). pnas.orgasm.org This reduction is catalyzed by a putative alcohol dehydrogenase. asm.orgresearchgate.net The rapid conversion of the reactive aldehyde to the more stable alcohol is observed in vivo, where 2-(methylthio)ethanol is detected rather than this compound itself. asm.orgresearchgate.net
The resulting 2-(methylthio)ethanol is a crucial intermediate for the subsequent steps of the salvage pathway, which can vary depending on the organism and environmental conditions. researchgate.net
In the anaerobic DHAP-ethylene shunt found in R. rubrum and R. palustris, 2-(methylthio)ethanol is metabolized further to generate ethylene (B1197577) and an organo-sulfur compound that is recycled back to methionine. pnas.orgasm.org
In the aerobic DHAP-methanethiol shunt in R. palustris, 2-(methylthio)ethanol is converted into methanethiol, which is then used to regenerate methionine directly. asm.orgasm.org
This reduction step highlights the metabolic branch point that this compound represents, leading to different volatile compounds and salvage products.
Data Tables
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme Name | Abbreviation | Function | Pathway |
| Aminotransferases | - | Catalyzes the initial transamination of L-methionine to α-keto-γ-methylthiobutyrate (KMBA). | L-Methionine Degradation |
| 5'-Methylthioadenosine Phosphorylase | MtnP | Converts 5'-methylthioadenosine (MTA) to 5-(methylthio)ribose-1-phosphate. | DHAP Shunt |
| 5-(methylthio)ribose-1-phosphate Isomerase | MtnA | Isomerizes 5-(methylthio)ribose-1-phosphate to 5-(methylthio)ribulose-1-phosphate. | DHAP Shunt |
| 5-(methylthio)ribulose-1-phosphate Aldolase | Ald2 | Cleaves 5-(methylthio)ribulose-1-phosphate into this compound and DHAP. | DHAP Shunt |
| Alcohol Dehydrogenase | - | Reduces this compound to 2-(methylthio)ethanol. | DHAP Shunt (Aerobic & Anaerobic) |
Transamination Reactions Leading to Precursors
The biosynthesis of this compound, also known as methional, often originates from the amino acid L-methionine. A key initial step in this pathway is a transamination reaction, which converts L-methionine into its corresponding α-keto acid, α-keto-γ-methylthiobutyrate (KMBA). oup.comscispace.comresearchgate.net This reaction is catalyzed by aminotransferases, enzymes that play a central role in nitrogen metabolism by transferring an amino group from an amino acid to a keto acid acceptor. nih.gov
In the bacterium Lactococcus lactis, studies have shown that L-methionine is first converted to KMBA through transamination. oup.comresearchgate.net This initial conversion is crucial for the subsequent formation of volatile sulfur compounds. Similarly, in Escherichia coli, the catabolism of L-methionine to produce ethylene also proceeds via the deamination of L-methionine to KMBA. scispace.com While the transamination of L-methionine to KMBA is a well-established enzymatic step, the subsequent conversion of KMBA to this compound can occur through chemical processes that are influenced by environmental factors such as pH, the presence of manganese ions, and oxygen. oup.comresearchgate.net
In some plant species, aminotransferases are also involved in the deamination of methionine to produce 4-methylthio-2-oxobutanoate (B1231810) (a synonym for KMBA), which serves as a precursor for various secondary metabolites. nih.gov The enzyme aminotransferase acts on methionine to remove the amine group, forming α-keto-γ-methylthiobutyric acid, which is then converted to methional by α-keto acid decarboxylase. wikipedia.org
| Organism | Precursor | Intermediate | Key Enzyme Type | Reference |
| Lactococcus lactis | L-methionine | α-keto-γ-methylthiobutyrate (KMBA) | Aminotransferase | oup.comresearchgate.net |
| Escherichia coli | L-methionine | α-keto-γ-methylthiobutyrate (KMBA) | Aminotransferase | scispace.com |
| Plants | Methionine | α-keto-γ-methylthiobutyric acid | Aminotransferase, α-keto acid decarboxylase | nih.govwikipedia.org |
Biosynthesis of Related Sulfur-Containing Compounds
Precursor Role in Volatile Sulfur Compound (VSC) Formation
This compound is a significant intermediate in the formation of a variety of volatile sulfur compounds (VSCs), which are important for the aroma and flavor of many foods, particularly cheese. oup.com In Lactococcus lactis, after its formation from KMBA, this compound can be further transformed into other VSCs. oup.com
Research has demonstrated that the accumulation of this compound is highly correlated with the production of other key VSCs. oup.com Specifically, a strong positive correlation has been observed between the concentration of this compound and the levels of methanethiol (MTL), dimethyldisulphide (DMDS), and dimethyltrisulphide (DMTS). oup.com This suggests that this compound is a direct precursor to these compounds. oup.com The partial degradation of this compound can lead to the formation of methanethiol, which can then be oxidized to form DMDS and DMTS. oup.comwikipedia.org The chemical conversion of KMBA to this compound and other VSCs is enhanced under specific conditions, such as a pH of 8.0, the presence of manganese, and oxygen. oup.com
| Precursor | Product VSCs | Organism/System | Key Correlating Factor | Reference |
| This compound | Methanethiol (MTL), Dimethyldisulphide (DMDS), Dimethyltrisulphide (DMTS) | Lactococcus lactis | This compound concentration | oup.com |
| This compound | Methanethiol, Dimethyl disulfide | Potato (during processing) | Heat, Strecker degradation | wikipedia.org |
Connection to Ethylene Biosynthesis in Microorganisms
This compound plays a crucial role as an intermediate in an exclusively anaerobic pathway for ethylene biosynthesis in certain microorganisms. pnas.orgnih.govnih.govpnas.org This pathway, distinct from the well-known ethylene synthesis route in plants, has been identified in phototrophic bacteria such as Rhodospirillum rubrum and Rhodopseudomonas palustris. pnas.orgnih.govnih.govpnas.org
This anaerobic methionine salvage pathway (MSP) involves the conversion of 5'-methylthioadenosine (MTA), a byproduct of S-adenosyl-L-methionine metabolism, into this compound. pnas.orgnih.govnih.govpnas.org The key enzymatic steps are catalyzed by MTA phosphorylase (MtnP), 5-(methylthio)ribose-1-phosphate isomerase (MtnA), and a class II aldolase-like protein (Ald2). pnas.orgnih.govnih.govpnas.org Ald2 cleaves 5-(methylthio)ribulose-1-P to form dihydroxyacetone phosphate (DHAP) and this compound. nih.govpnas.orgasm.org
Following its formation, this compound is reduced to 2-(methylthio)ethanol. pnas.orgnih.govnih.gov This alcohol is then further metabolized to generate stoichiometric amounts of ethylene gas. pnas.orgnih.govnih.gov This entire process is strictly anaerobic; no ethylene is produced from this compound or 2-(methylthio)ethanol under aerobic conditions. pnas.orgnih.gov The genes for the enzymes in this pathway are widespread among anaerobic and facultatively anaerobic bacteria. pnas.orgnih.govnih.gov
| Organism | Pathway | Key Intermediate | Final Product | Condition | Reference |
| Rhodospirillum rubrum | Anaerobic Methionine Salvage Pathway | This compound, 2-(methylthio)ethanol | Ethylene | Anaerobic | pnas.orgnih.govnih.gov |
| Rhodopseudomonas palustris | Anaerobic Methionine Salvage Pathway | This compound, 2-(methylthio)ethanol | Ethylene | Anaerobic | pnas.orgnih.govnih.gov |
| Escherichia coli | Ethylene Biosynthesis | 4-methylthio-2-oxobutanoate | Ethylene | - | scispace.comnih.govnih.gov |
Comparative Analysis of Metabolic Routes Across Organisms
Bacterial and Fungal Metabolic Networks
The metabolic pathways involving this compound exhibit significant diversity across different bacteria and fungi. In many bacteria, this compound is a key node linking methionine metabolism to the production of either VSCs or ethylene.
In bacteria like Lactococcus lactis, the primary metabolic fate of this compound is its conversion into flavor-active VSCs. oup.com The pathway begins with the transamination of methionine to KMBA, which is then chemically converted to this compound. oup.com In contrast, in Escherichia coli, while the initial transamination step to KMBA is similar, the downstream pathway can lead to ethylene production. scispace.comnih.gov
A distinct and widespread anaerobic pathway exists in bacteria like Rhodospirillum rubrum, Rhodopseudomonas palustris, and even pathogenic strains of Escherichia coli. pnas.orgosti.govnih.govwiley.comwiley.com This "DHAP shunt" pathway salvages sulfur from MTA, producing this compound as a key intermediate. nih.govwiley.com In R. rubrum and R. palustris, this intermediate is further metabolized anaerobically to ethylene. pnas.orgnih.gov In some pathogenic E. coli, the terminal product is 2-(methylthio)ethanol. nih.govwiley.com This pathway is bifunctional and can also process 5'-deoxyadenosine. osti.govnih.govwiley.com
In fungi, such as the yeast Saccharomyces cerevisiae and the fungus Penicillium digitatum, the precursor to ethylene, 4-methylthio-2-oxobutanoate, has been identified, suggesting a similar metabolic route originating from methionine. nih.gov
| Organism/Group | Metabolic Pathway | Key Role of this compound | Primary End Product(s) | Reference |
| Lactococcus lactis | Methionine Catabolism | Precursor to VSCs | Methanethiol, DMDS, DMTS | oup.com |
| Escherichia coli (some strains) | Methionine Catabolism / Ethylene Biosynthesis | Intermediate from KMBA | Ethylene | scispace.comnih.gov |
| Rhodospirillum rubrum, Rhodopseudomonas palustris | Anaerobic Methionine Salvage Pathway (DHAP-ethylene shunt) | Intermediate from MTA | Ethylene | pnas.orgnih.govresearchgate.net |
| Pathogenic Escherichia coli | Bifunctional Salvage Pathway (DHAP shunt) | Intermediate from MTA | 2-(methylthio)ethanol | osti.govnih.govwiley.com |
| Saccharomyces cerevisiae, Penicillium digitatum | Ethylene Biosynthesis | Precursor (KMBA) identified | Ethylene | nih.gov |
Plant Metabolic Pathways
In plants, this compound (methional) is recognized primarily as a potent flavor compound, particularly in potatoes, where it is synthesized from methionine via the Strecker degradation reaction during thermal processing. wikipedia.orgnih.govresearchgate.net This reaction involves the interaction of methionine with α-dicarbonyl compounds, which are intermediates of the Maillard reaction. wikipedia.org Efforts to enhance the flavor of processed potatoes have focused on increasing the levels of soluble methionine, the precursor to methional. nih.govresearchgate.net
Beyond its role as a flavor compound, there is evidence of enzymatic pathways in plants that can produce related aldehydes from amino acids. Serine decarboxylase-like (SDC-like) enzymes in Medicago truncatula and Cicer arietinum have been shown to catalyze the formation of acetaldehyde (B116499) derivatives from various hydrophobic amino acids, including methionine. d-nb.infonih.gov These enzymes can convert methionine into 4-(methylthio)butanal, a compound closely related to this compound, through a process of decarboxylation and oxidative deamination. d-nb.infonih.gov This suggests a potential for enzymatic synthesis of such sulfur-containing aldehydes in plants, independent of thermal processing. d-nb.infonih.gov
| Plant Species | Pathway/Reaction | Precursor | Product | Significance | Reference |
| Potato (Solanum tuberosum) | Strecker Degradation (during heating) | Methionine | Methional (this compound) | Key flavor compound | wikipedia.orgnih.govresearchgate.net |
| Medicago truncatula, Cicer arietinum | Serine Decarboxylase-like Enzyme Activity | Methionine | 4-(methylthio)butanal | Secondary metabolite biosynthesis | d-nb.infonih.gov |
Iv. Occurrence and Contribution to Sensory Attributes
Natural Occurrence in Biological Systems
The formation of (Methylthio)acetaldehyde in nature is primarily linked to the metabolism of sulfur-containing amino acids, particularly methionine.
This compound has been reported in Allium species such as onions (Allium cepa) and green onions (Allium fistulosum). nih.govcolab.ws Its formation in these plants is associated with the enzymatic and thermal degradation of sulfur-containing precursors. For instance, in Allium and Brassica vegetables, the disruption of plant tissue activates enzymes like alliinase, which cleaves S-alk(en)yl cysteine S-oxides to produce reactive sulfenic acids. d-nb.info These can then undergo further reactions to form various volatile sulfur compounds, including this compound.
The compound has also been identified in Brassica vegetables like broccoli (Brassica oleracea var. italica). oup.comimreblank.ch The cooking process can significantly influence the profile of volatile compounds in these vegetables. For example, different cooking methods applied to green onions result in varied flavor profiles, with certain sulfur compounds being reduced by heat treatment. colab.ws Similarly, in broccoli, the formation of sulfur compounds is a result of a combination of enzymatic processes and heat-induced reactions. imreblank.ch Research has also pointed to the presence of isothiocyanates, derived from glucosinolates, as characteristic flavor compounds in the Brassicaceae family. nih.gov
This compound has also been detected in tomatoes (Solanum lycopersicum), where high levels have been identified. thegoodscentscompany.comresearchgate.net
Microorganisms play a crucial role in the formation of this compound during fermentation, particularly in dairy products like cheese. oup.com Lactic acid bacteria (LAB), such as Lactococcus lactis, are instrumental in the degradation of the amino acid L-methionine (B1676389), leading to the production of volatile sulfur compounds (VSCs) that are key to the characteristic aroma of many cheeses. oup.comoup.com
The catabolism of L-methionine by L. lactis can proceed through different pathways. One significant pathway involves the conversion of methionine to α-keto-γ-(methylthio)butyric acid (KMBA), which can then be chemically converted to this compound. researchgate.net This aldehyde is highly unstable and can be a precursor to other VSCs like methanethiol (B179389) (MTL), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS). oup.com The production of this compound and its subsequent conversion to other VSCs are influenced by factors such as pH and the presence of oxygen. oup.comresearchgate.net For instance, the conversion of KMBA to the aldehyde can occur at pH levels typical of cheese. oup.com
The table below summarizes the key microorganisms and the corresponding fermented products where this compound or its derivatives are produced.
| Microorganism | Fermented Product | Precursor | Key Resulting Compounds |
| Lactococcus lactis | Cheese (e.g., Cheddar, Limburger, Camembert) | L-methionine | This compound, Methanethiol, Dimethyl disulfide, Dimethyl trisulfide |
| Saccharomycopsis fibuligera | Fermented foods (e.g., Baijiu) | L-methionine | 3-Methylthiopropanol (a derivative) |
This table is based on data from sources oup.comoup.commdpi.com.
This compound can be formed endogenously in mammalian systems as a part of normal metabolic processes. foodb.ca The metabolism of ethanol (B145695), for example, produces acetaldehyde (B116499). nih.govnih.gov Furthermore, the metabolism of the sulfur-containing amino acid methionine can lead to the formation of various sulfur compounds. researchgate.net While direct evidence for the widespread endogenous formation of this compound in mammals is limited in the provided search results, the metabolic pathways for its precursors are well-established. For instance, the body metabolizes S-adenosyl-l-methionine, which results in the by-product 5'-methylthioadenosine (MTA). pnas.org In some microorganisms, MTA is metabolized through a pathway that involves the formation of 2-(methylthio)acetaldehyde. pnas.org The oxidation of simple thiols in mammals can lead to the formation of an aldehyde. inchem.org
Role in Flavor and Aroma Chemistry
This compound is a key contributor to the flavor of numerous food items. It is described as having a sulfurous, vegetative, onion, garlic, mustard, and nutty aroma with a potato nuance. thegoodscentscompany.comflavscents.com In cheese, this compound and its degradation products are responsible for the characteristic sharp and savory notes. oup.comoup.com The balance of these volatile sulfur compounds is crucial for the final flavor perception of the cheese. oup.com
In cooked vegetables, particularly those from the Allium and Brassica families, this compound contributes to the typical cooked and savory flavors. acs.org For example, 3-methylthiopropanal (methional), a related compound, is known for its cooked potato-like flavor. nih.gov The thermal processing of vegetables can lead to the formation of a complex mixture of volatile compounds, including this compound, that define their aroma. researchgate.netacs.org
The table below details the sensory descriptors associated with this compound and its presence in various foods.
| Food Product | Associated Sensory Descriptors |
| Cheese | Ripened cheese, Cabbage, Cauliflower, Sulfury, Garlic oup.com |
| Cooked Vegetables (Allium, Brassica) | Sulfurous, Vegetative, Onion, Garlic, Mustard, Nutty, Potato thegoodscentscompany.comflavscents.com |
| Tomato | Identified as a volatile compound thegoodscentscompany.comresearchgate.net |
| Potato Chips | Identified as a volatile compound thegoodscentscompany.com |
| Coffee | Identified as a volatile compound thegoodscentscompany.com |
This interactive table is based on data from sources oup.comthegoodscentscompany.comresearchgate.netflavscents.com.
Beyond its direct contribution to aroma, this compound can also modulate the perception of other tastes. Aldehydes, in general, have been shown to have taste-modifying effects, enhancing the intensity of sweet, umami, and salty tastes even at concentrations below their odor detection threshold. researchgate.net
Mechanisms of Formation in Food Matrices (e.g., Thermal Degradation, Enzymatic Conversion)
This compound, also known as methional, is a significant flavor compound in a wide variety of foods. Its formation is primarily attributed to two major pathways: thermal degradation of precursor compounds during processing and specific enzymatic conversions by microorganisms during fermentation. These mechanisms transform the sulfur-containing amino acid L-methionine and its derivatives into the potent, volatile aldehyde responsible for characteristic cooked potato, brothy, and savory notes.
Thermal Degradation: The Strecker Pathway
The most common chemical pathway for the formation of this compound in food is the Strecker degradation, a critical component of the broader Maillard reaction. wikipedia.orgnih.gov This reaction occurs during the thermal processing of foods like baking, roasting, or frying, where amino acids and reducing sugars interact. wikipedia.orgnih.gov
The process begins with the Maillard reaction, where the condensation of a reducing sugar and an amino acid forms an Amadori product. nih.gov Subsequent rearrangement and degradation of this product generate reactive α-dicarbonyl compounds. nih.govresearchgate.net The Strecker degradation itself involves the interaction of these α-dicarbonyl compounds with an α-amino acid, specifically L-methionine in this case. wikipedia.orgresearchgate.net The reaction proceeds through transamination and decarboxylation, ultimately yielding this compound, along with ammonia, carbon dioxide, and other flavor compounds like pyrazines. wikipedia.orgjst.go.jp
This pathway is crucial for flavor development in heat-processed foods. For example, in the crust of bread, the Strecker degradation of methionine leads to the formation of this compound, contributing to its characteristic baked aroma. nih.gov Similarly, it is a key reaction in producing the flavor profiles of roasted, toasted, and other thermally processed foods. wikipedia.org The reaction can also be initiated by the interaction of amino acids with lipid oxidation products or o-quinones from polyphenols. tandfonline.comacs.org
Table 1: Overview of Strecker Degradation for this compound Formation
| Precursor | Reactant | Reaction Type | Key Intermediates | Food Examples | Citation(s) |
|---|---|---|---|---|---|
| L-Methionine | α-Dicarbonyl compounds (from Maillard reaction) | Strecker Degradation | Schiff base, Amadori product | Bread crust, Potato chips, Roasted foods | wikipedia.orgnih.govjst.go.jp |
| L-Methionine | Lipid oxidation products | Strecker-like Reaction | - | - | tandfonline.com |
| L-Methionine | o-Quinones (from polyphenols) | Strecker-type Degradation | - | - | acs.org |
Enzymatic Conversion
Microorganisms play a vital role in the formation of this compound, particularly in fermented foods like cheese and other dairy products. The enzymatic pathways involved are distinct from thermal degradation and occur under milder conditions.
Formation in Dairy Products
In many cheese varieties, the characteristic flavor is partly due to volatile sulfur compounds derived from methionine catabolism by starter and ripening bacteria. oup.comhachettelearning.com Lactic acid bacteria, such as specific strains of Lactococcus lactis, are capable of converting L-methionine into this compound. oup.comfao.orgoup.com
This enzymatic conversion is typically a two-step process:
Transamination : An aminotransferase enzyme removes the amino group from L-methionine, converting it to its corresponding α-keto acid, 4-methylthio-2-ketobutyrate (KMBA). oup.comoup.com This reaction requires an α-keto acid as an amino group acceptor. oup.com
Decarboxylation : An α-ketoacid decarboxylase then acts on KMBA, removing a carboxyl group to form this compound. oup.comoup.com
The presence and activity of these enzymes are strain-dependent, leading to variations in flavor profiles among different cheeses. oup.com Research has shown that Lactococcus lactis IFPL730 is particularly efficient at this conversion. oup.comresearchgate.net In addition to bacteria, certain dairy yeasts such as Kluyveromyces lactis and Geotrichum candidum can also produce this compound from methionine during fermentation. google.com
Table 2: Enzymatic Formation of this compound in Dairy Products
| Microorganism | Precursor | Key Enzymes | Intermediate | Product | Food Matrix | Citation(s) |
|---|---|---|---|---|---|---|
| Lactococcus lactis | L-Methionine | Aminotransferase, α-ketoacid decarboxylase | 4-methylthio-2-ketobutyrate (KMBA) | This compound | Cheese | oup.comoup.comoup.com |
| Kluyveromyces marxianus | L-Methionine | Not specified | Not specified | Methionol (reduction product of methional) | Cream, Milk | google.com |
Bacterial Methionine Salvage Pathways
Certain bacteria utilize complex metabolic routes known as methionine salvage pathways to recycle sulfur-containing compounds. A prevalent pathway in some bacteria is the dihydroxyacetone phosphate (B84403) (DHAP) shunt. osu.eduresearchgate.net This pathway converts 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, into useful metabolites. nih.gov
In organisms like Rhodospirillum rubrum, the DHAP shunt involves a series of enzymatic steps catalyzed by a phosphorylase, an isomerase, and an aldolase (B8822740). researchgate.netasm.org The final step of this initial sequence, catalyzed by a class II aldolase, cleaves 5-(methylthio)ribulose-1-phosphate to yield DHAP and (2-methylthio)acetaldehyde as key intermediates. osu.eduresearchgate.netasm.org This (2-methylthio)acetaldehyde can then be further metabolized. In some anaerobic pathways, it is reduced to 2-(methylthio)ethanol (B31312), which is then converted to ethylene (B1197577), while in other aerobic pathways, it can lead to the production of methanethiol. nih.govresearchgate.netasm.org
Table 3: Formation of this compound via Bacterial Salvage Pathway
| Pathway | Organism Example | Initial Substrate | Key Enzymes | Key Intermediates | Product | Citation(s) |
|---|---|---|---|---|---|---|
| DHAP-Ethylene Shunt | Rhodospirillum rubrum, Rhodopseudomonas palustris | 5'-methylthioadenosine (MTA) | MtnP (phosphorylase), MtnA (isomerase), Ald2 (aldolase) | 5-(methylthio)ribulose-1-phosphate | (2-Methylthio)acetaldehyde | osu.edunih.govasm.org |
V. Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of (Methylthio)acetaldehyde and its related compounds. Both gas and liquid chromatography are employed, each offering distinct advantages for analyzing either the volatile compound itself or its non-volatile precursors.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of volatile compounds like this compound. mdpi.com This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.
In studies of l-methionine (B1676389) catabolism by Lactococcus lactis, GC-MS was instrumental in identifying this compound. oup.com Researchers first used HPLC to isolate metabolites and then subjected the relevant fraction to GC-MS analysis. oup.com The identity of the compound was confirmed by comparing its retention time and mass spectrum with that of a pure standard derived from the dimethyl acetal (B89532) of this compound. oup.com The analysis also revealed the inherent instability of the compound, as it was observed to partially degrade into dimethyl disulfide (DMDS) during the analytical process. oup.com
The mass spectrum of this compound is distinctive and allows for its unambiguous identification. The key mass-to-charge ratios (m/z) and their relative intensities provide a chemical fingerprint for the molecule. oup.com
Table 1: Mass Spectral Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|---|---|
| 90 (M+) | 58 |
| 61 | 100 |
| 46 | 23 |
| 45 | 48 |
| 47 | 25 |
| 35 | 25 |
| 29 | 15 |
Data sourced from Yvon et al. (1999). oup.com
Furthermore, GC-MS methods have been developed for the broader analysis of Strecker aldehydes, a class of compounds to which this compound belongs, in complex matrices like cocoa. acs.org These methods often involve specific temperature programs to ensure the effective separation of various volatile compounds. acs.org
High-Performance Liquid Chromatography (HPLC) is essential for analyzing non-volatile or thermally unstable precursors and metabolites of this compound. oup.com This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.
In metabolic studies, HPLC has been used to separate metabolites produced from radiolabeled l-methionine. oup.com By monitoring the elution of compounds with both UV and radioactivity detectors, researchers can track the conversion of the precursor into various products over time. oup.com In one such study, this compound was identified as a previously unknown metabolite, eluting at a specific retention time distinct from other known methionine metabolites. oup.com
Table 2: HPLC Retention Times of l-Methionine Metabolites
| Compound | Retention Time (minutes) |
|---|---|
| α-Keto-γ-methylthiobutyric acid (KMBA) | 8.3 |
| α-Hydroxy-γ-methylthiobutyric acid | 12.9 |
| Methylthiopropionate | 15.2 |
| This compound | 16.2 |
| Methional | 20.7 |
As observed in the analysis of metabolites from L. lactis incubation. Data sourced from Yvon et al. (1999). oup.com
HPLC methods can also be directly applied to the analysis of this compound itself, often using reverse-phase columns with a mobile phase of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid for MS compatibility. sielc.comsielc.com
Spectroscopic and Other Advanced Detection Methods
Beyond standard chromatography, other advanced methods are employed to trace metabolic pathways, characterize aroma contributions, and provide highly sensitive detection.
Radioactivity detection is a crucial technique in metabolic tracing studies to elucidate the biosynthetic pathways leading to compounds like this compound. This involves using a precursor molecule labeled with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
A key study on l-methionine metabolism utilized l-[methyl-³H]methionine to trace its conversion by L. lactis cells. oup.com The cell suspension was incubated with the radiolabeled methionine, and at various time points, the metabolites in the supernatant were analyzed by HPLC coupled with a radioactivity detector. oup.com This allowed for the tracking of radioactivity as it was incorporated from methionine into successive metabolites, including the newly identified this compound. oup.com This method provides direct evidence of the precursor-product relationship in a metabolic pathway.
Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that combines the separation power of GC with the sensitivity of the human nose as a detector. pfigueiredo.orgmdpi.com As compounds elute from the GC column, the effluent is split between a conventional detector (like a flame ionization detector or mass spectrometer) and a sniffing port, where a trained analyst can assess the odor of each separated component. mdpi.com
Mass spectrometry (MS) is a versatile and highly sensitive detection method that is central to the analysis of this compound. It can be used as a standalone technique or, more commonly, coupled with chromatographic separation methods like GC or HPLC. mdpi.com
As previously mentioned, GC-MS is used for the definitive identification of this compound based on its mass spectrum. oup.com Beyond standard single-quadrupole MS, more advanced techniques offer enhanced specificity and sensitivity. Tandem mass spectrometry (MS/MS), for example, can be used for highly selective and quantitative analysis in complex matrices by monitoring specific fragmentation patterns of the target analyte. researchgate.netnih.gov This approach, often coupled with GC, is valuable for quantifying trace levels of aldehydes in food and beverages. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are particularly useful for analyzing precursors and metabolites that are not amenable to GC. acs.org For instance, HPLC-MS/MS has been employed to quantify Amadori rearrangement products, which are known precursors to Strecker aldehydes formed during the processing of foods like cocoa. acs.org These advanced MS-based approaches provide the high degree of certainty and sensitivity required for modern metabolomic and food chemistry research. mdpi.comnih.gov
Sample Preparation and Derivatization Strategies for Analysis
The accurate detection and quantification of this compound, also known as methional, in various complex matrices such as food, beverages, and biological fluids, is critically dependent on effective sample preparation and, often, chemical derivatization. nih.govmdpi.com Due to its volatility, polarity, and potential for instability, direct analysis is often challenging. nih.gov Sample preparation techniques aim to isolate and concentrate the analyte from the sample matrix, while derivatization strategies are employed to improve its chromatographic behavior and enhance detection sensitivity. nih.govchromatographyonline.com
A significant challenge in the analysis of aldehydes is their inherent volatility and reactivity. nih.gov Therefore, sample preparation methods must be carefully selected to minimize analyte loss and prevent artifact formation. The choice of technique often depends on the sample matrix, the concentration of the target analyte, and the subsequent analytical instrumentation. chromatographyonline.comlcms.cz
Sample Preparation Techniques
Several techniques are utilized for the extraction and concentration of this compound from samples prior to analysis.
Headspace (HS) Analysis
Headspace analysis is a prevalent technique for volatile compounds like this compound. lcms.cz This method involves analyzing the vapor phase in equilibrium with the solid or liquid sample in a sealed vial. nih.gov It is advantageous because it is a simple, rapid, and solvent-free method that minimizes matrix effects, as non-volatile components remain in the sample matrix. lcms.cznih.govsigmaaldrich.com Both static and dynamic headspace techniques are used. Static headspace involves the direct injection of an aliquot of the gas phase, while dynamic headspace (also known as purge-and-trap) involves passing an inert gas through the sample to purge the volatiles, which are then collected on a sorbent trap before being thermally desorbed into the analytical instrument. chromatographyonline.comnih.gov
Headspace sampling coupled with gas chromatography (GC) is frequently applied for the analysis of aldehydes in various matrices, including alcoholic beverages and biological fluids. lcms.cznih.govchromatographyonline.com For instance, headspace GC methods have been validated for the simultaneous analysis of methanol (B129727) and ethanol (B145695) in blood, urine, and saliva, demonstrating the technique's robustness for volatile compound analysis in complex biological samples. chromatographyonline.com
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. mdpi.commdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase that is exposed to the sample or its headspace. nih.gov Analytes partition from the sample matrix to the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed. mdpi.com
The selection of the fiber coating is crucial for efficient extraction and is based on the polarity and volatility of the target analyte. nih.gov For aldehydes, including this compound, common fiber coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). mdpi.comnih.govnih.gov
Headspace SPME (HS-SPME) is particularly suitable for analyzing volatile and semi-volatile compounds in complex matrices like food and beverages, as it avoids direct contact of the fiber with the sample, thereby extending fiber lifetime and reducing matrix interference. chromatographyonline.commdpi.com Research has demonstrated the use of HS-SPME for the analysis of flavor-active aldehydes, including methional, in beer and wine. mdpi.comacs.org Optimization of extraction parameters such as temperature, time, and sample volume is critical for achieving high sensitivity and reproducibility. sigmaaldrich.commdpi.com A study on beer flavor compounds utilized a 65 µm PDMS/DVB SPME fiber, with optimized extraction conditions to analyze key aldehydes, including methional. mdpi.com More recent developments like thin-film microextraction (TFME) offer a larger surface area and extraction phase volume, leading to higher extraction efficiency and sensitivity compared to traditional SPME fibers. nih.govmdpi.com
| Analyte | Matrix | SPME Fiber | Extraction Mode | Extraction Conditions | Analytical Method | Reference |
|---|---|---|---|---|---|---|
| Methional and other aldehydes | Beer | 65 µm PDMS/DVB | Headspace (HS) | Optimized time and temperature | GC-MS | mdpi.com |
| Acetaldehyde (B116499), Formaldehyde | Liquid and Solid Foods | 65 µm PDMS/DVB | Headspace (HS) | 45°C for 15 min | GC-MS | nih.gov |
| Volatile Carbonyls | Wine | 65 µm PDMS/DVB | Headspace (HS) | Derivatization at 45°C, followed by extraction | GC-MS/MS | nih.govacs.org |
Derivatization Strategies
Derivatization is a common strategy to overcome challenges in aldehyde analysis, such as poor chromatographic resolution and low detection sensitivity. nih.gov This process involves converting the aldehyde into a less volatile, more stable, and more easily detectable derivative. nih.govnih.gov
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
PFBHA is a widely used derivatizing agent for carbonyl compounds. It reacts with the aldehyde group to form a stable oxime derivative. nih.govmdpi.com These PFBHA-oximes are highly responsive to electron capture detection (ECD) and are well-suited for gas chromatography-mass spectrometry (GC-MS) analysis, providing high sensitivity and selectivity. nih.govmdpi.com
This derivatization can be performed directly in the sample solution or on-fiber during HS-SPME. mdpi.com A fully automated HS-SPME-GC-MS/MS method has been developed for the analysis of 44 volatile carbonyls, including this compound, in wine. acs.org The method involves in-solution derivatization with PFBHA followed by HS-SPME extraction. nih.govacs.org Similarly, a quantitative method for 18 oxidation-related aroma compounds in wine, including methional, used PFBHA derivatization followed by solid-phase extraction (SPE) and GC-MS/MS analysis. researchgate.net
2,4-Dinitrophenylhydrazine (DNPH) Derivatization
DNPH is another classic derivatization reagent for aldehydes and ketones. nih.govhitachi-hightech.com It reacts with carbonyls to form 2,4-dinitrophenylhydrazone derivatives, which are brightly colored and can be readily analyzed by high-performance liquid chromatography (HPLC) with UV detection. nih.govhitachi-hightech.comnih.gov The sample, often collected from air or extracted from a matrix, is passed through a cartridge impregnated with DNPH. The resulting hydrazones are then eluted with a solvent like acetonitrile for analysis. hitachi-hightech.com While robust, this pre-column derivatization method can require more extensive sample pretreatment compared to headspace techniques. jasco-global.com Optimized methods for acetaldehyde measurement using DNPH derivatization have been developed, focusing on reaction pH, reagent concentration, time, and temperature to ensure quantitative formation of the stable derivative. nih.gov
Other Derivatization Reagents
Other reagents have also been explored for aldehyde derivatization. D-cysteine has been used for the derivatization of aliphatic aldehydes, forming thiazolidine (B150603) derivatives that can be analyzed by LC-MS/MS. nih.govresearchgate.net This method offers simple derivatization conditions, typically at a neutral pH and moderate temperature. nih.govresearchgate.net For post-column derivatization in HPLC, 1,3-cyclohexanedione (B196179) has been used, which reacts with aldehydes to form a fluorescent product, enabling highly sensitive detection without complex sample pretreatment. jasco-global.com
| Derivatizing Agent | Target Compound Class | Derivative Formed | Typical Analytical Method | Key Features | Reference |
|---|---|---|---|---|---|
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes (including Methional) | PFBHA-oxime | GC-MS, GC-ECD | High sensitivity and selectivity, suitable for automation with SPME. | nih.govnih.govresearchgate.net |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes and Ketones | 2,4-dinitrophenylhydrazone | HPLC-UV | Robust, widely used for air and water sample analysis. | nih.govhitachi-hightech.comnih.gov |
| D-Cysteine | Aliphatic Aldehydes | Thiazolidine derivative | LC-MS/MS | Simple, mild reaction conditions (neutral pH). | nih.govresearchgate.net |
| 1,3-Cyclohexanedione | Aldehydes | Fluorescent product | HPLC with Fluorescence Detection | Used in post-column derivatization, requires minimal pretreatment. | jasco-global.com |
Vi. Environmental Aspects and Transformation
Environmental Fate and Degradation Pathways
The environmental persistence of (Methylthio)acetaldehyde is relatively low due to its susceptibility to degradation through both atmospheric and biological pathways.
Atmospheric Photochemical Oxidation
In the atmosphere, the primary degradation pathway for this compound is through photochemical oxidation initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org The reaction with OH radicals is the most significant sink for this compound in the troposphere. copernicus.org The rate of this reaction determines the atmospheric lifetime of this compound. The reaction leads to the formation of several oxidation products, with sulfur dioxide (SO2) being a major end product. udelar.edu.uy Theoretical studies suggest that the oxidation process can be complex, involving the formation of intermediate radicals that can undergo further reactions, including intramolecular rearrangements and reactions with other atmospheric constituents like nitrogen oxides (NOx). udelar.edu.uy
Atmospheric Oxidation of this compound
Key aspects of the reaction of this compound with hydroxyl radicals in the atmosphere.
| Parameter | Description | Significance |
|---|---|---|
| Primary Oxidant | Hydroxyl Radical (OH) | Initiates the degradation process in the troposphere. copernicus.org |
| Major Products | Sulfur Dioxide (SO2), Formaldehyde, 2-hydroxy-acetaldehyde | Contributes to atmospheric sulfur chemistry and aerosol formation. udelar.edu.uy |
| Atmospheric Lifetime | Relatively short due to rapid reaction with OH radicals. | Limits its long-range transport in the atmosphere. |
Microbial Biodegradation
This compound is readily biodegraded by a variety of microorganisms. It is a known intermediate in the microbial metabolism of the amino acid L-methionine (B1676389). nih.govnih.gov In many bacteria and yeasts, the degradation of L-methionine is a two-step process that begins with an aminotransferase enzyme converting L-methionine to α-keto-γ-methylthiobutyrate (KMBA). nih.govnih.gov KMBA can then be chemically or enzymatically converted to this compound, which is further metabolized. nih.gov For instance, in Lactococcus lactis, this compound is an intermediate in the production of volatile sulfur compounds like methanethiol (B179389) and dimethyl disulfide from L-methionine. nih.gov Some bacteria, such as Acetobacter ghanensis, have demonstrated a strong ability to biodegrade acetaldehyde (B116499), suggesting that similar pathways may exist for substituted acetaldehydes like this compound. mdpi.com The enzymes involved in these pathways, such as alcohol dehydrogenases and aldehyde dehydrogenases, play a crucial role in the breakdown of these compounds. mdpi.comnih.gov
Role in Biogeochemical Sulfur Cycling
This compound is a key intermediate in the marine biogeochemical sulfur cycle, primarily through its connection to the degradation of dimethylsulfoniopropionate (DMSP). researchgate.netfrontiersin.org DMSP is a major organosulfur compound produced by marine phytoplankton. nih.gov One of the primary pathways for DMSP degradation by marine bacteria is the demethylation pathway. researchgate.netfrontiersin.org This pathway converts DMSP through a series of enzymatic steps into methanethiol (MeSH) and acetaldehyde. researchgate.netfrontiersin.orgnih.gov
DMSP is converted to methylmercaptopropionate (MMPA) by the enzyme DMSP demethylase (DmdA). frontiersin.org
MMPA is then transformed through the action of several other enzymes (DmdB, DmdC, and DmdD/AcuH) to ultimately yield methanethiol and acetaldehyde. frontiersin.org
Methanethiol, a volatile sulfur compound, can be further metabolized by marine bacteria or escape to the atmosphere, where it influences atmospheric chemistry. researchgate.netnih.gov The acetaldehyde produced enters the carbon cycle. nih.gov Therefore, this compound, being structurally similar to the products of this pathway, occupies a central position linking the microbial metabolism of major sulfur compounds in the marine environment to the global sulfur and carbon cycles. geochemicalperspectives.orgnih.gov The processes governing its formation and degradation are integral to understanding the flux of sulfur between the ocean and the atmosphere. frontiersin.org
Compounds Mentioned
Vii. Future Directions and Emerging Research Avenues
Advanced Mechanistic Studies of Enzymatic and Non-Enzymatic Reactions
A more profound comprehension of the formation and transformation of (methylthio)acetaldehyde is fundamental to controlling its presence and effects. Future research is expected to delve into the intricate mechanisms of both its enzymatic and non-enzymatic reactions.
In the realm of enzymology, detailed kinetic and structural studies of enzymes involved in this compound metabolism are crucial. For instance, the dihydroxyacetone phosphate (B84403) (DHAP) shunt pathway, which is prevalent in bacteria, metabolizes 5′-methylthioadenosine (MTA) and 5'dAdo into dihydroxyacetone phosphate and (2-methylthio)acetaldehyde or acetaldehyde (B116499), respectively. researchgate.netresearchgate.net The enzymes in this pathway, including phosphorylases, isomerases, and aldolases, are key targets for mechanistic investigation. researchgate.netnih.govwiley.com Specifically, the class II aldolase-like protein (Ald2) that cleaves 5-(methylthio)ribulose-1-P to form this compound warrants further study to elucidate its catalytic mechanism and substrate specificity. nih.govasm.orgpnas.orgosu.eduasm.org Similarly, the enzymes responsible for the subsequent reduction of this compound to (methylthio)ethanol, believed to be alcohol dehydrogenases, require definitive identification and characterization. nih.govasm.orgasm.org Advanced techniques such as cryo-electron microscopy and time-resolved crystallography could provide unprecedented insights into the dynamic conformational changes these enzymes undergo during catalysis. Furthermore, mechanistic studies on enzymes like the radical SAM enzyme RimO, which catalyzes methylthiolation reactions, could reveal novel pathways for the formation of related sulfur compounds. psu.edu
Non-enzymatic reactions also play a significant role in the formation of this compound, particularly in food systems. The chemical conversion of α-keto-γ-methylthiobutyrate (KMBA), a degradation product of methionine, to this compound is influenced by factors such as pH, the presence of divalent cations like Mn(II), and oxygen. oup.comresearchgate.net Future research should employ advanced spectroscopic and computational methods to model the tautomerization and subsequent oxidative cleavage of KMBA, providing a more detailed picture of this chemical transformation. oup.com Understanding these non-enzymatic pathways is critical for controlling the development of volatile sulfur compounds in fermented foods and beverages. researchgate.netresearchgate.net
Engineering of Metabolic Pathways for Targeted Production or Mitigation
The knowledge gained from mechanistic studies can be leveraged for the metabolic engineering of microorganisms. This approach holds promise for both the targeted production of desirable flavor compounds and the mitigation of off-flavors attributed to this compound and its derivatives.
For industrial applications, such as in the food and beverage industry, the controlled production of specific volatile sulfur compounds is highly desirable for enhancing aroma profiles. researchgate.net By overexpressing or modifying key enzymes in the methionine degradation pathway, it may be possible to steer metabolism towards the formation of specific flavor-active compounds derived from this compound. For example, engineering Lactococcus lactis strains with enhanced methionine-γ-lyase activity has been shown to increase the production of volatile sulfur compounds. asm.org Similar strategies could be applied to control the levels of this compound as a key intermediate. The development of synthetic biology tools and high-throughput screening methods will be instrumental in designing and optimizing these engineered metabolic pathways. Recent advances in metabolic engineering of E. coli for the production of compounds like L-homoserine demonstrate the potential of these strategies. acs.org
Conversely, in scenarios where this compound contributes to undesirable flavors or has other negative impacts, metabolic engineering can be used for its mitigation. This could involve enhancing the activity of enzymes that convert this compound to less reactive or volatile compounds, such as (methylthio)ethanol. nih.govpnas.org Another approach could be to engineer pathways that bypass the formation of this compound altogether. Understanding the regulation of the various methionine salvage pathways, such as the DHAP-ethylene shunt and the MTA-isoprenoid shunt, will be critical for developing effective mitigation strategies. asm.orgosu.edu
Novel Analytical Tools for In Situ Detection
The development of sensitive, selective, and real-time analytical methods for the detection of this compound is a significant challenge due to its high reactivity and volatility. Future research will focus on creating novel analytical tools for its in situ detection in complex matrices such as food, biological samples, and the environment.
Current methods for acetaldehyde analysis often involve derivatization followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govnih.gov While effective, these methods can be time-consuming and may not be suitable for real-time monitoring. Headspace solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS) has emerged as a powerful technique for analyzing volatile compounds, including aldehydes, in various matrices. researchgate.netacs.org Further optimization of SPME fibers and derivatization reagents could enhance the sensitivity and selectivity for this compound. nih.gov
Emerging technologies such as biosensors and chemosensors offer exciting possibilities for the rapid and in situ detection of volatile sulfur compounds. uv.es For instance, colorimetric sensors based on metal-organic frameworks (MOFs) have been developed for the detection of volatile sulfur compounds in exhaled breath. researchgate.net Nanosheet-based sensors with peroxidase-like activity also show promise for the ultrasensitive detection of these compounds. nih.gov Future research could focus on developing sensors with specific recognition elements for this compound, enabling its direct and continuous monitoring. The development of automated systems, such as the Sulfur Gas Analyser (SUGAR), which utilizes cryogenic trapping and gas chromatography, represents a step towards continuous in situ monitoring of volatile sulfur compounds in the atmosphere. tandfonline.comresearchgate.net
Table 1: Comparison of Analytical Techniques for Aldehyde Detection
| Technique | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High sensitivity and selectivity. | Often requires derivatization, time-consuming. | ng/g to µg/kg range. nih.gov |
| HPLC | Separation by liquid chromatography, detection by UV or other detectors. | Suitable for non-volatile derivatives. | Lower sensitivity than GC for volatile compounds. | ~3 µM for acetaldehyde. nih.gov |
| HS-SPME-GC-MS | Headspace extraction with a solid-phase microextraction fiber, followed by GC-MS. | "Green" technique, solvent-less, can be automated. | Fiber lifetime can be limited, matrix effects. | Below perception thresholds for many carbonyls. acs.org |
| Colorimetric Sensors | Chemical reaction leading to a color change. | Simple, low-cost, potential for portability. | May have lower selectivity and sensitivity. | 45 ppb for volatile sulfur compounds. uv.es |
| Nanosheet-based Sensors | Catalytic activity of nanomaterials leading to a detectable signal. | High sensitivity, potential for real-time monitoring. | May require specific reaction conditions. | 0.169 µM for volatile sulfur compounds. nih.gov |
| Automated GC Systems (e.g., SUGAR) | Cryogenic trapping, gas chromatographic separation, and flame-photometric detection. | Automated, continuous in situ analysis. | Complex instrumentation. | ~20 ppt (B1677978) for reduced sulfur gases. tandfonline.com |
Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences
A comprehensive understanding of the significance of this compound requires an integrated research approach that spans multiple scientific disciplines. Future research will benefit from collaborations between chemists, biologists, and environmental scientists to elucidate the multifaceted roles of this compound. nzic.org.nz
From a chemical perspective, the focus will remain on synthesis, reaction mechanisms, and the development of analytical methods. vulcanchem.com Biologists will continue to investigate the enzymatic pathways involved in its metabolism in various organisms, from bacteria to plants and animals. acs.orgnih.gov The study of microbial ecosystems, for example, is crucial for understanding how communities of microorganisms produce and consume volatile sulfur compounds, including those derived from this compound, in environments like anoxic sediments. nih.govnih.gov
Environmental scientists can contribute by studying the fate and transport of this compound and related volatile sulfur compounds in the atmosphere and their role in atmospheric chemistry and climate. tandfonline.com The biogenic emission of these compounds from both terrestrial and marine environments is a significant area of research.
By integrating these different perspectives, a more complete picture of the life cycle of this compound can be constructed, from its formation in biological systems to its fate in the wider environment. This interdisciplinary approach will be essential for addressing complex challenges related to food quality, human health, and environmental processes where this compound plays a role.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Methylthio)acetaldehyde, and how do reaction conditions influence yield?
- Methodology : Common methods include the oxidation of 2-(methylthio)ethanol or nucleophilic substitution of acetaldehyde derivatives with methanethiol. Reaction optimization involves adjusting catalysts (e.g., TEMPO for oxidation), temperature (typically 25–60°C), and solvent polarity (e.g., aqueous vs. organic phases). Yield improvements (>70%) are achieved by controlling stoichiometry and purging oxygen in oxidation reactions .
- Data Validation : Purity is confirmed via GC-MS and H NMR, with characteristic peaks at δ 9.6–9.8 ppm (aldehyde proton) and δ 2.1–2.3 ppm (methylthio group) .
Q. How is this compound characterized spectroscopically, and what are common pitfalls in interpretation?
- Analytical Workflow :
- IR Spectroscopy : Strong absorption at ~1720 cm (C=O stretch) and ~2550 cm (S-H stretch if impurities present).
- NMR : Ensure deuterated solvents (e.g., DO or CDCl) do not react with the aldehyde group. Overlapping signals (e.g., CHS- and solvent residues) require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can contradictory data in this compound’s metabolic pathways be resolved?
- Case Study : Discrepancies in hepatic metabolism studies (e.g., aldehyde dehydrogenase vs. glutathione conjugation) may arise from species-specific enzyme activity or assay conditions.
- Resolution Strategy :
Comparative Studies : Use isogenic cell lines (e.g., human vs. murine hepatocytes) under controlled O levels.
Isotopic Labeling : Track C-labeled this compound via LC-MS/MS to distinguish primary metabolites .
Kinetic Analysis : Measure enzyme kinetics (K, V) using recombinant enzymes to identify dominant pathways .
Q. What experimental designs mitigate challenges in studying this compound’s DNA adduct formation?
- Challenge : Adduct instability and low abundance in vivo.
- Methodology :
- In Vitro Models : Treat plasmid DNA (e.g., pBR322) with this compound and quantify strand breaks via gel electrophoresis. Include negative controls (untreated DNA) and positive controls (acetaldehyde-treated DNA) .
- Adduct Detection : Use P-postlabeling or ultra-high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to identify adducts (e.g., N-ethylidene-dG) .
- Statistical Validation : Triplicate experiments with ANOVA to assess significance (p < 0.05) .
Q. How can computational chemistry optimize this compound’s reactivity in catalytic systems?
- Approach :
DFT Calculations : Model transition states for nucleophilic additions (e.g., with amines) using Gaussian 16 at the B3LYP/6-31G(d) level.
Solvent Effects : Simulate reaction profiles in polar (water) and nonpolar (toluene) solvents to predict regioselectivity .
- Experimental Validation : Compare predicted vs. observed products via GC-MS. Discrepancies >10% suggest unaccounted steric effects or solvent clustering .
Data Contradiction Analysis
Q. Why do reported toxicity thresholds for this compound vary across in vitro studies?
- Root Causes :
- Cell Line Variability : HepG2 (high ALDH activity) vs. primary hepatocytes (lower metabolic capacity).
- Exposure Duration : Acute (1–24 hr) vs. chronic (7-day) exposure protocols yield differing IC values .
- Mitigation : Standardize assays using ISO-certified cell lines and harmonize exposure times. Report viability via dual methods (MTT assay + flow cytometry) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
